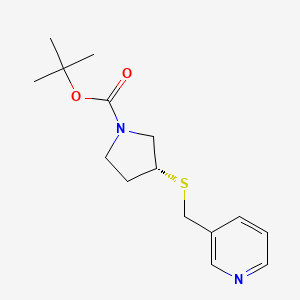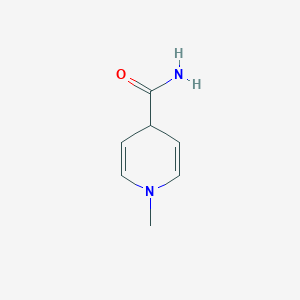
1-Methyl-1,4-dihydropyridine-4-carboximidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,4-dihydropyridine-4-carboximidic acid is a derivative of the 1,4-dihydropyridine family, which is known for its broad range of pharmacological properties. These compounds are analogues of NADH coenzymes and have significant applications in medicinal chemistry, particularly as calcium channel blockers for treating cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid can be synthesized through a multi-component one-pot synthesis. This involves the reaction of aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including the use of microwaves, high-temperature reflux, ionic liquids, and various catalysts such as SiO2/HClO4, SiO2/NaHSO4, and metal triflates .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,4-dihydropyridine-4-carboximidic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential as a calcium channel blocker, anti-tumor agent, and anti-diabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,4-dihydropyridine-4-carboximidic acid involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a subsequent decrease in blood pressure. The compound may also interact with other molecular targets, such as enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Amlodipine: A well-known calcium channel blocker used to treat hypertension.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Isradipine: Used for its vasodilatory effects in the treatment of high blood pressure.
Uniqueness: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridine derivatives .
Eigenschaften
CAS-Nummer |
92777-76-9 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
1-methyl-4H-pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-6H,1H3,(H2,8,10) |
InChI-Schlüssel |
DIJRGMZNMCNEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


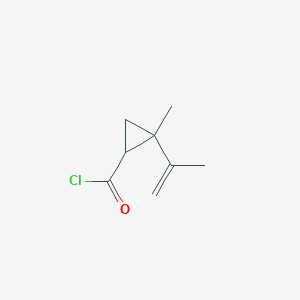
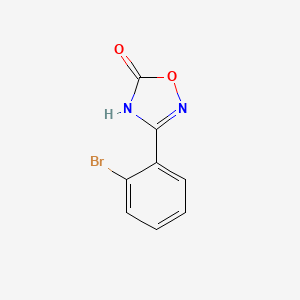

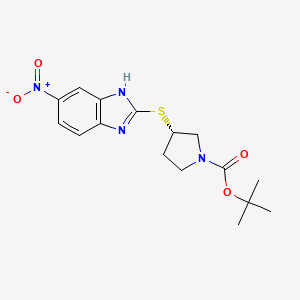
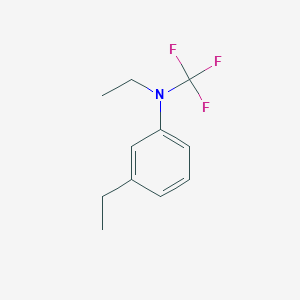


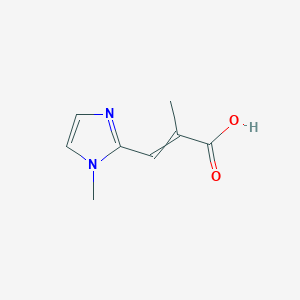
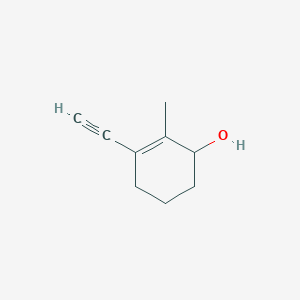
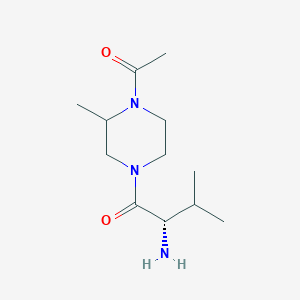
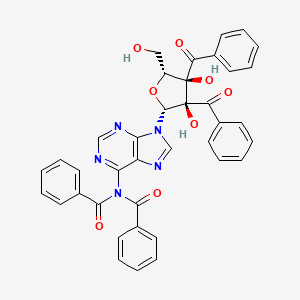

![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
